molecular formula C18H16N6O12S2 B236876 2,4-Dinitrophenylcysteinyl disulfide CAS No. 133694-79-8

2,4-Dinitrophenylcysteinyl disulfide

Cat. No. B236876
CAS RN: 133694-79-8
M. Wt: 574.5 g/mol
InChI Key: UMGXLEJJKAWCHT-LYHHLTCISA-N
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Description

2,4-Dinitrophenylcysteinyl disulfide (DNP-Cys-SS) is a chemical compound that has been used extensively in scientific research. It is a disulfide derivative of cysteine and is commonly used as a thiol-reactive reagent. DNP-Cys-SS has been used in a variety of biochemical and physiological studies, including the investigation of protein-protein interactions, enzyme kinetics, and redox signaling pathways.

Mechanism of Action

2,4-Dinitrophenylcysteinyl disulfide is a thiol-reactive reagent that reacts with cysteine residues in proteins. The reaction between this compound and cysteine residues forms a disulfide bond, which can be used to crosslink proteins or modify the active site of enzymes. The reaction between this compound and cysteine residues can also be used to study the effect of oxidative stress on protein function.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. One of the most significant effects of this compound is its ability to modify cysteine residues in proteins. This modification can be used to crosslink proteins, modify the active site of enzymes, or study the effect of oxidative stress on protein function. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to study a variety of biochemical and physiological processes. Additionally, this compound is a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, there are also some limitations to the use of this compound. One of the major limitations is its potential toxicity. This compound can be toxic to cells at high concentrations, and researchers must take care to use appropriate concentrations in their experiments.

Future Directions

There are a number of future directions for the use of 2,4-Dinitrophenylcysteinyl disulfide in scientific research. One potential direction is the investigation of the role of this compound in redox signaling pathways. By studying the effect of this compound on protein function in the presence of oxidative stress, researchers may be able to identify new targets for the treatment of oxidative stress-related diseases. Additionally, the use of this compound in the investigation of protein-protein interactions may lead to the identification of new protein complexes and signaling pathways. Finally, the development of new synthesis methods for this compound may lead to the creation of new derivatives with unique properties and applications.

Synthesis Methods

2,4-Dinitrophenylcysteinyl disulfide can be synthesized using a variety of methods, including the reaction of DNP-Cl with cysteine or the reaction of DNP-Cys-OH with disulfide reagents. The most commonly used method involves the reaction of DNP-Cl with cysteine. This method involves the addition of DNP-Cl to a solution of cysteine in a basic buffer. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.

Scientific Research Applications

2,4-Dinitrophenylcysteinyl disulfide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the investigation of protein-protein interactions. This compound can be used to crosslink proteins that are in close proximity to each other, allowing researchers to identify interacting proteins. This compound has also been used in the investigation of enzyme kinetics. By modifying the active site of an enzyme with this compound, researchers can study the effect of the modification on enzyme activity. Additionally, this compound has been used in the study of redox signaling pathways. By modifying cysteine residues with this compound, researchers can study the effect of oxidative stress on protein function.

properties

CAS RN

133694-79-8

Molecular Formula

C18H16N6O12S2

Molecular Weight

574.5 g/mol

IUPAC Name

(2R)-3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)(114C)propanoic acid

InChI

InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)/t13-,14?/m0/s1/i17+2

InChI Key

UMGXLEJJKAWCHT-LYHHLTCISA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[14C](=O)O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

synonyms

14C-DNPSSC
2,4-dinitrophenylcysteinyl disulfide
DNPSSC

Origin of Product

United States

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